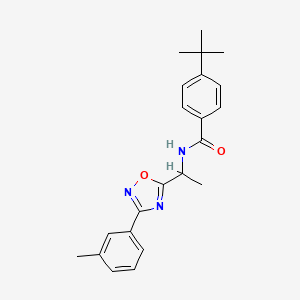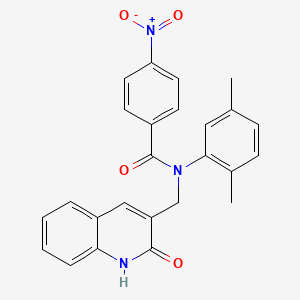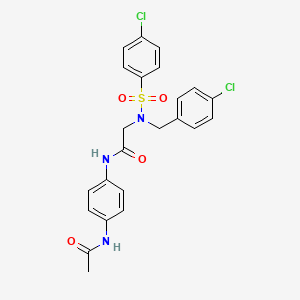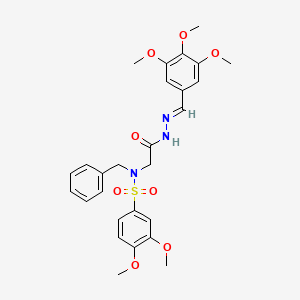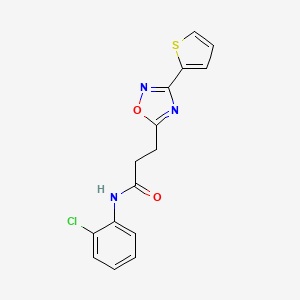
N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CP-oxadiazole, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CP-oxadiazole is a member of the oxadiazole family, which has been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has been studied for its potential as a therapeutic agent in a variety of diseases. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has also been studied for its antimicrobial properties, particularly against Gram-negative bacteria. In addition, N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and antimicrobial properties, N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee is its relatively simple synthesis method, which makes it accessible for research purposes. N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has also been shown to have low toxicity in animal studies. However, one limitation of N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee. One area of interest is its potential as a therapeutic agent in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee may also have potential as an antimicrobial agent, particularly against multidrug-resistant bacteria. In addition, further research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee and to identify potential drug targets.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee involves the reaction of 2-chlorobenzoyl chloride with 2-aminothiophene, followed by cyclization with potassium carbonate and hydrazine hydrate to form the oxadiazole ring. The resulting product is then reacted with 3-chloropropanoic acid to form N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-10-4-1-2-5-11(10)17-13(20)7-8-14-18-15(19-21-14)12-6-3-9-22-12/h1-6,9H,7-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSKDLLVOQJEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7685486.png)
![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(E)-(4-{[(4-fluorophenyl)carbamoyl]methoxy}phenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B7685489.png)

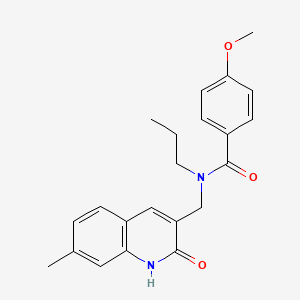
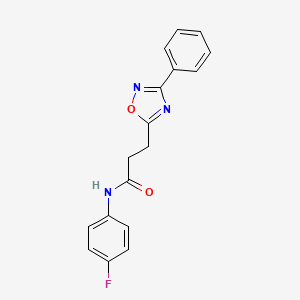
![3-[4-[(4-Methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B7685514.png)
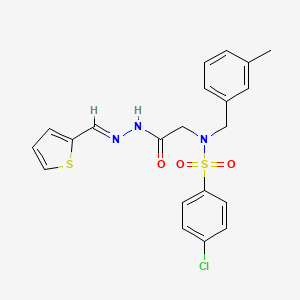
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7685532.png)

